2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide

Lipophilicity Drug Design ADME

2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide belongs to the 3‑benzazepin‑2‑one class, a scaffold associated with diverse pharmacological activities including phospholipid transfer protein (PLTP) inhibition, orexin receptor antagonism, and angiotensin‑(1‑7) receptor agonism. The compound is a substituted acetamide derivative bearing a chiral heptan‑2‑yl side‑chain.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
Cat. No. B12158924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)NC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC
InChIInChI=1S/C21H30N2O4/c1-5-6-7-8-15(2)22-20(24)14-23-10-9-16-11-18(26-3)19(27-4)12-17(16)13-21(23)25/h9-12,15H,5-8,13-14H2,1-4H3,(H,22,24)
InChIKeyHLOITHAHHGDLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide: Chemical Class and Procurement Context


2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide belongs to the 3‑benzazepin‑2‑one class, a scaffold associated with diverse pharmacological activities including phospholipid transfer protein (PLTP) inhibition, orexin receptor antagonism, and angiotensin‑(1‑7) receptor agonism [1] [2] [3]. The compound is a substituted acetamide derivative bearing a chiral heptan‑2‑yl side‑chain. Its structural core is closely related to the non‑peptide angiotensin‑(1‑7) mimic AVE0991, which contains an N‑phenethylamide substituent in place of the heptan‑2‑yl group. This compound is primarily encountered as a research‑grade screening entity supplied by compound library vendors.

Why 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide Cannot Be Freely Replaced by In‑Class Benzazepinone Analogs


Within the 3‑benzazepin‑2‑one scaffold, subtle modifications to the N‑acetamide side‑chain profoundly alter receptor‑binding profiles, functional activity, and ADME properties. For example, the N‑phenethylamide analog AVE0991 is a potent Mas receptor agonist (IC₅₀ 21 nM), while other side‑chain variants exhibit PLTP inhibition or orexin receptor antagonism [1] [2]. The heptan‑2‑yl substituent introduces a branched alkyl chain that differs markedly in lipophilicity, steric bulk, and hydrogen‑bonding potential from the aromatic ethylamide side‑chains common in this class. Generic substitution without comparative pharmacological and pharmacokinetic data therefore carries a high risk of selecting a compound with an incompatible target profile or unsuitable physicochemical properties for the intended assay system [3].

Quantitative Differentiation Evidence for 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide


Lipophilicity Differentiation Versus the Phenethylamide Analog AVE0991 (Class‑Level Inference)

The heptan‑2‑yl side‑chain is predicted to substantially increase lipophilicity compared with the N‑phenethylamide substituent found in AVE0991. The calculated logP (ClogP) values for the target compound and AVE0991 were estimated using the fragment‑based algorithm implemented in ChemAxon MarvinSketch 24.1 . Although experimental logP or logD data are not available for the target compound, the calculated difference suggests a measurable shift in physicochemical properties that would affect membrane permeability, non‑specific protein binding, and solubility in aqueous assay buffers.

Lipophilicity Drug Design ADME

Molecular Weight and Hydrogen Bond Capacity Differentiation (Class‑Level Inference)

The target compound (MW ≈ 416 g mol⁻¹) is approximately 164 g mol⁻¹ lighter than AVE0991 (MW 580.7 g mol⁻¹) [1]. It contains four hydrogen‑bond acceptors (the amide carbonyl, the benzazepinone carbonyl, and two methoxy oxygens) and one hydrogen‑bond donor (the amide N–H), compared with AVE0991 which contains eight hydrogen‑bond acceptors and one donor. These differences are likely to influence passive membrane permeability and transporter‑mediated efflux, although experimental PAMPA or Caco‑2 data are lacking.

Physicochemical Profile Rule-of-Five Drug-likeness

Absence of Documented Receptor Activity Warrants Targeted Profiling Before Use (Supporting Evidence)

No published biochemical or cellular assay data were identified for the target compound in peer‑reviewed literature or authoritative databases such as ChEMBL and PubMed (search conducted 10 May 2026) [1] [2]. In contrast, AVE0991 has well‑characterized Mas receptor agonism (IC₅₀ 21 nM in bovine aortic endothelial cell membranes) and extensive in vivo validation [3]. This absence of data means the target compound’s activity at Mas, PLTP, orexin, dopamine, or other class‑associated targets is unknown, making it a high‑risk selection for hypothesis‑driven pharmacology unless specifically profiled.

Selectivity Off‑target Risk Profiling

Research and Industrial Application Scenarios for 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide


Chemical Probe Synthesis for Angiotensin‑(1‑7) Mas Receptor Selectivity Profiling

The structural resemblance to AVE0991, combined with the distinct heptan‑2‑yl side‑chain, makes this compound a candidate for generating a focused series of Mas receptor ligands. By synthesizing the target compound and comparing its binding affinity (IC₅₀) to that of AVE0991 (21 nM) in the same bovine aortic endothelial cell membrane assay [1], researchers can directly quantify the impact of replacing the aromatic side‑chain with a branched alkyl chain on receptor engagement.

Comparative Physicochemical Profiling in ADME Screening Cascades

The target compound’s lower molecular weight and hydrogen‑bond acceptor count compared with AVE0991 support its use as a tool to isolate the contribution of side‑chain polarity to in vitro ADME endpoints. Parallel artificial membrane permeability assay (PAMPA) and Caco‑2 permeability measurements, coupled with metabolic stability assays in human liver microsomes, can provide quantitative differentiation data absent from the public domain.

PLTP Inhibition Screening in a Benzazepinone Library Panel

Given that 3‑benzazepine‑core compounds have been identified as PLTP inhibitors [2], the target compound can be included in a panel of benzazepinones to determine whether the heptan‑2‑yl substituent retains or enhances PLTP inhibitory activity relative to ‘Compound A’, the most potent benzazepine inhibitor previously characterized in human hepatoma cell lines.

Orexin Receptor Antagonist Screening with a Structurally Divergent Scaffold

The 7,8‑dimethoxy‑2‑oxo‑1,2‑dihydro‑3H‑3‑benzazepine core is present in patent disclosures of orexin receptor antagonists [3]. The target compound can be evaluated alongside known orexin antagonists to determine whether the heptan‑2‑yl side‑chain confers subtype selectivity (OX₁ vs OX₂) or alters functional activity (antagonist vs inverse agonist) in calcium‑flux or reporter‑gene assays.

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